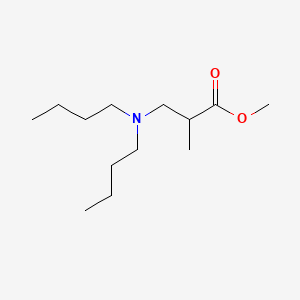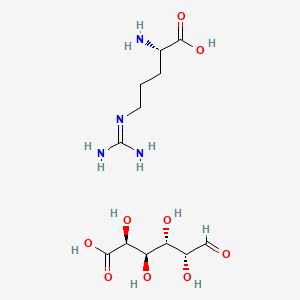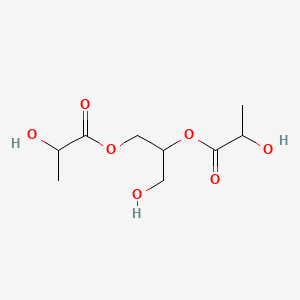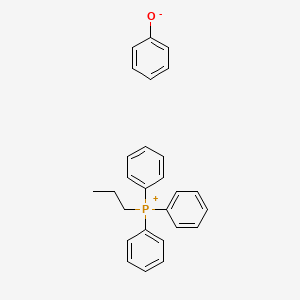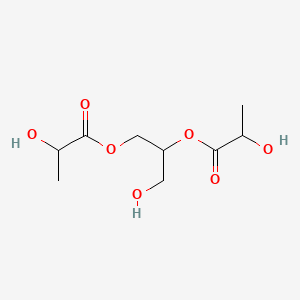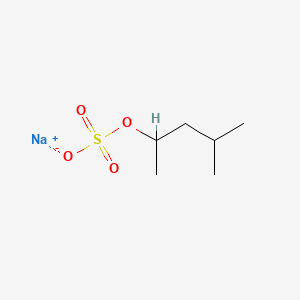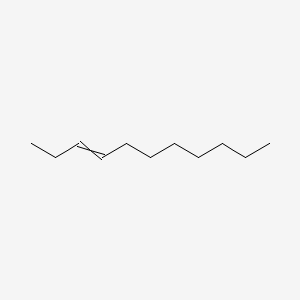
beta-Methyl-beta-propylphenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Methyl-beta-propylphenethyl alcohol: is a chemical compound with the molecular formula C12H18O . It is a colorless liquid with a characteristic aromatic odor, commonly used in the fragrance industry as a component of perfumes and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing beta-Methyl-beta-propylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of a suitable aryl halide with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to produce the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards for use in fragrances and other applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-Methyl-beta-propylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
- Used in the synthesis of pharmaceuticals and biologically active compounds.
Industry:
- Widely used in the fragrance industry as a component of perfumes and flavorings.
- Utilized in the production of various consumer products, including cosmetics and personal care items .
Mecanismo De Acción
The mechanism of action of beta-Methyl-beta-propylphenethyl alcohol involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, its antimicrobial effects may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparación Con Compuestos Similares
Phenethyl alcohol: Similar structure but lacks the beta-methyl and beta-propyl groups.
Benzyl alcohol: Similar aromatic alcohol but with a different substitution pattern.
Uniqueness:
- The presence of both beta-methyl and beta-propyl groups in beta-Methyl-beta-propylphenethyl alcohol provides unique steric and electronic properties, making it distinct from other aromatic alcohols. These properties can influence its reactivity and interactions with biological targets, enhancing its utility in various applications .
Propiedades
Número CAS |
85099-33-8 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |
Clave InChI |
OWEDJRDRHPIFFO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


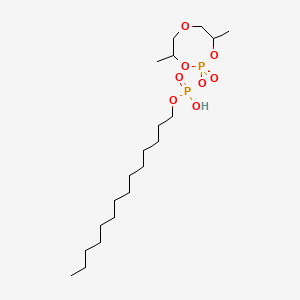
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
